2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one
CAS No.: 1587-09-3
Cat. No.: VC2323218
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1587-09-3 |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 2,3a,4,5,6,7-hexahydroindazol-3-one |
| Standard InChI | InChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h5H,1-4H2,(H,9,10) |
| Standard InChI Key | RSDWEZRGVYEMJI-UHFFFAOYSA-N |
| SMILES | C1CCC2=NNC(=O)C2C1 |
| Canonical SMILES | C1CCC2=NNC(=O)C2C1 |
Introduction
Chemical Structure and Properties
Molecular Structure
2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one features a unique structure that contributes to its biological activity. The compound consists of a partially saturated indazole core with a ketone functional group at the 3-position. This bicyclic structure includes a pyrazolone moiety fused with a cyclohexane ring, creating a conformationally restricted system that plays a crucial role in its biological interactions.
The hexahydro prefix indicates that six hydrogen atoms have been added to the indazole core, resulting in saturation of the six-membered ring. This structural characteristic distinguishes it from other indazole derivatives and influences its physicochemical properties and biological activities .
Physical Properties
The compound typically appears as a white crystalline solid with specific physical characteristics that facilitate its identification and purification. While complete physical data is limited in the available literature, related hexahydro-indazole derivatives have been reported to have melting points in the range of 180-182°C (for derivatives with additional functional groups) .
Chemical Reactions
2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one participates in various chemical reactions that can be categorized as follows:
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Oxidation reactions: The compound can undergo oxidation with reagents such as potassium permanganate or chromium trioxide to form various oxidized derivatives.
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Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can modify the functional groups attached to the indazole ring.
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Substitution reactions: The compound can undergo substitution where different substituents replace hydrogen atoms on the indazole ring. These reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Synthesis Methods
Standard Preparation Techniques
The synthesis of 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one typically involves cyclization reactions with appropriate precursors under specific conditions. Based on the synthesis of related compounds, one common approach involves the condensation of cyclohexanone derivatives with hydrazine monohydrate, followed by cyclization to form the indazole ring .
Specific Reaction Conditions
The following table summarizes key reaction conditions for synthesizing similar hexahydro-indazole derivatives:
| Reaction Parameter | Typical Conditions |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | Reflux (approximately 118°C) |
| Reagents | Hydrazine monohydrate, cyclohexanone derivatives |
| Reaction Time | Variable (typically several hours) |
| Yield Range | 23.7-74.3% (for related compounds) |
| Purification Method | Recrystallization or column chromatography |
Spectral Characterization
The structure of 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one and related compounds can be confirmed through various spectroscopic techniques. For related hexahydro-indazole derivatives, NMR spectroscopy has revealed specific chemical shifts that help identify key structural features .
For instance, in the 1H NMR spectrum (300.13 MHz, DMSO-d6) of a related compound, 2-((3-Oxo-2,3,4,5,6,7-hexahydro-3aH-indazol-3a-yl)oxy)isoindoline-1,3-dione, the following peaks were observed: δ = 11.25 (bs, 1H), 7.87 (m, 4H), 2.73-2.40 (m, 2H), 2.40-2.20 (m, 1H), 2.17-1.90 (m, 2H), 1.81-1.62 (m, 1H), and 1.62-1.25 (m, 2H) .
Biological Activities
Antimicrobial Properties
Research has demonstrated that indazole derivatives, including compounds structurally related to 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one, possess significant antimicrobial activities. Studies focused on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles have shown promising results against various pathogens .
Specifically, these compounds have been tested against intestinal and vaginal pathogens, including the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis; bacteria such as Escherichia coli and Salmonella enterica serovar Typhi; and yeasts including Candida albicans and Candida glabrata .
Antiprotozoal Activity
A particularly notable finding is that some indazole derivatives demonstrate potent antiprotozoal activity, in many cases exceeding the efficacy of metronidazole, a commonly used reference drug. For example, specific derivatives have been shown to be up to 12.8 times more active than metronidazole against Giardia intestinalis .
Antifungal Effects
In addition to their antiprotozoal properties, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against fungal pathogens such as Candida albicans and Candida glabrata. This suggests potential applications in antifungal therapies, which is particularly significant given the increasing resistance to existing antifungal medications .
Molecular Mechanism of Action
Cellular Targets
Indazole derivatives, including compounds similar to 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one, interact with various cellular targets that contribute to their biological activities. One significant interaction involves cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The compound acts as an inhibitor of COX-2, which can lead to reduced production of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).
Cell Signaling Effects
The effects of 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one and similar compounds extend to various cell signaling pathways. These compounds can modulate cell signaling cascades, gene expression patterns, and cellular metabolism. Studies on related indazole derivatives have shown that they can inhibit cell growth in neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle .
Structure-Activity Relationships
Key Structural Features
The biological activity of 2,3a,4,5,6,7-Hexahydro-3H-indazol-3-one is intricately linked to its structural characteristics. The formation of the indazole ring has been shown to significantly enhance the biological activity of molecules containing this moiety. The specific arrangement of the hexahydro system, along with the positioning of the ketone group, contributes to the compound's ability to interact with various biological targets .
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